N-propyl-2-Pyridinamine Dihydrochloride

Description

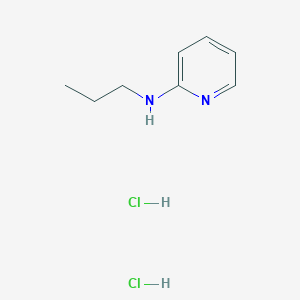

N-Propyl-2-Pyridinamine Dihydrochloride (C₈H₁₃N₂·2HCl) is a dihydrochloride salt of a pyridine derivative featuring a propylamine substituent at the 2-position. Dihydrochloride salts are commonly employed to improve stability and water solubility, critical for drug formulation and biochemical applications .

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

N-propylpyridin-2-amine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-2-6-9-8-5-3-4-7-10-8;;/h3-5,7H,2,6H2,1H3,(H,9,10);2*1H |

InChI Key |

XJUNRHHEKRFVBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=CC=N1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Pyridine Derivatives and Amination

A notable process involves the preparation of 2-aminomethylpyridine derivatives, which are intermediates for compounds like N-propyl-2-pyridinamine dihydrochloride. This method is described in EP1422220A1 and includes the following steps:

Step A: Formation of benzophenone glycine imine derivative (BPGI) by reacting benzophenone with glycine ethyl ester hydrochloride in the presence of a trialkylamine base such as N,N-diisopropyl N-ethylamine. The reaction is conducted in toluene at reflux (110-115°C) with water removal by azeotropic distillation.

Step B: Coupling of BPGI with a pyridine derivative bearing a leaving group (preferably chlorine) using a dry inorganic base such as potassium carbonate or sodium hydride. A phase transfer catalyst like tetraethylammonium bromide is used in an aprotic polar solvent such as propionitrile at reflux (~105°C). The reaction is monitored by liquid chromatography to ensure completion.

Step C: Hydrochloride salt formation is carried out at 20-25°C by treating the intermediate with hydrochloric acid in a molar ratio of 1 to 5 (HCl to intermediate). This step yields the dihydrochloride salt of the target compound.

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| A | Benzophenone + glycine ethyl ester hydrochloride + N,N-diisopropyl N-ethylamine | 110-115 | Toluene | Trialkylamine base | - | Water removed by Dean-Stark apparatus |

| B | BPGI + 2,3-dichloro-5-trifluoromethyl-pyridine + K2CO3 + NEt4Br | 105 | Propionitrile | Dry K2CO3 + tetraethylammonium bromide | 85 | Monitored by liquid chromatography |

| C | Intermediate + HCl | 20-25 | - | - | - | Molar ratio HCl:intermediate 1-5 |

This process delivers a high-purity product with an 85% yield in the coupling step and efficient salt formation under mild conditions.

Comparative Analysis of Preparation Methods

| Feature | Method from EP1422220A1 (Pyridine Glycine Imine Route) | Method from CN102503849B (Aminopropyl Methacrylamide Route) | Method from US4918191A (Pyrimidine Derivative Route) |

|---|---|---|---|

| Starting Materials | Benzophenone, glycine ethyl ester hydrochloride, pyridine derivative | 3-chloropropylamine hydrochloride, methacrylic anhydride | Butyramidine hydrochloride, α-methoxymethyl-β-methoxyacrylonitrile |

| Key Steps | Imine formation, coupling with pyridine derivative, HCl salt formation | Amidation, phthalimide protection, hydrazinolysis, HCl salt formation | Direct amination at low temperature, crystallization |

| Reaction Temperature Range | 20-115°C | 0-150°C | -10 to +20°C |

| Solvents Used | Toluene, propionitrile | Toluene, water, unspecified solvents | Methanol |

| Catalysts/Bases | Trialkylamine base, K2CO3, phase transfer catalyst | Alkali base, potassium phthalimide | None specified |

| Yield | Up to 85% (coupling step) | High, e.g., 94% in first step | >90% |

| Purity | High, monitored by liquid chromatography | High | >99% |

| Industrial Feasibility | Yes, with solvent recovery and base recycling | Yes, cost-effective avoiding expensive reagents | Yes, simplified work-up |

Summary and Recommendations

The preparation of this compound is best achieved through multi-step synthetic routes involving:

Formation of key intermediates such as benzophenone glycine imine derivatives.

Coupling with pyridine derivatives under basic and catalytic conditions in aprotic solvents.

Controlled hydrochloride salt formation at mild temperatures.

The method described in EP1422220A1 stands out for its detailed procedural steps, high yield, and industrial applicability with solvent and reagent recycling. Related synthetic strategies from CN102503849B and US4918191A provide valuable insights into amine protection, salt formation, and temperature control that can be adapted or optimized for this compound.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-Pyridinamine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into more reduced forms of pyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced pyridine compounds, and various substituted pyridines depending on the reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

N-Propyl-2-pyridinamine dihydrochloride has been evaluated for its antimicrobial properties. Research indicates that pyridine compounds exhibit significant activity against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives of pyridine can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Pyrimidine derivatives, including those related to this compound, have shown promise in modulating inflammatory pathways. Some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . This could lead to applications in treating conditions such as arthritis and other inflammatory diseases.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive compounds. For example, it is used in the preparation of ticagrelor intermediates, which are crucial in developing antiplatelet therapies. The synthesis processes often involve complex reactions that yield high-purity intermediates suitable for pharmaceutical formulations .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its role in developing polymeric materials. Its chemical structure allows it to act as a modifier or stabilizer in polymer formulations, enhancing properties such as thermal stability and mechanical strength. The incorporation of such compounds into polymers can lead to materials with improved performance characteristics for applications ranging from coatings to biomedical devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound revealed its ability to reduce prostaglandin E2 levels in vitro. This reduction was associated with decreased expression of COX enzymes, highlighting its mechanism of action and potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-propyl-2-Pyridinamine Dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Biogenic Amine Dihydrochlorides

Compounds such as putrescine dihydrochloride (C₄H₁₂N₂·2HCl, MW: 161.07 g/mol) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl, MW: 189.10 g/mol) are biogenic amines used in food science for analytical standards. Key comparisons include:

Pharmaceutical-Related Compounds

- Prilocaine Related Compound B (C₁₃H₂₀N₂O₂, MW: 200.31 g/mol): Features a propylamino group but includes a 4-methylphenyl substituent. Structural differences likely alter pharmacokinetics, such as metabolic stability and receptor binding, compared to N-propyl-2-pyridinamine .

- Trientine Dihydrochloride (C₆H₁₈N₄·2HCl, MW: 219.16 g/mol): A copper-chelating agent used in Wilson’s disease. Unlike N-propyl-2-pyridinamine, its ethylenetetramine backbone enables metal coordination, highlighting functional divergence despite shared dihydrochloride salt forms .

Azoamidine Initiators

Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride are polymerization initiators. While their dihydrochloride form ensures water solubility, their azo groups and aromatic substituents render them reactive under specific conditions, unlike the stable amine functionality of N-propyl-2-pyridinamine .

Alkylamine Hydrochlorides

- N,N-Diisopropyl-2-aminoethyl chloride hydrochloride (C₈H₁₉Cl₂N, MW: 224.16 g/mol): Contains a chloroethyl group, enhancing electrophilic reactivity. This contrasts with N-propyl-2-pyridinamine’s pyridine ring, which may confer aromatic stabilization and nucleophilic character .

- 2-Chloropropyldimethylamine hydrochloride (C₅H₁₃Cl₂N, MW: 170.07 g/mol): A quaternary ammonium compound with a chloropropyl chain.

Data Table: Key Properties of this compound and Analogs

Research Findings and Functional Insights

- Synthesis and Stability : Biogenic amine dihydrochlorides are prepared in aqueous solutions (e.g., 1000 mg/L in deionized water), suggesting similar methods for this compound .

- Structural Impact on Activity : The pyridine ring in N-propyl-2-pyridinamine may enhance aromatic interactions in drug-receptor binding compared to aliphatic amines like putrescine .

- Thermal Properties : Dihydrochloride salts generally exhibit higher melting points than free bases. For example, Prilocaine hydrochloride undergoes specific melting range tests (Class I <741>), implying N-propyl-2-pyridinamine’s stability under similar conditions .

Nomenclature and Commercial Considerations

- Naming Conventions: Trientine dihydrochloride’s multiple names (e.g., BAN, USAN) underscore the importance of standardized nomenclature to avoid confusion .

- Commercial Availability : Suppliers like Sigma-Aldrich and ChemExper () highlight the accessibility of dihydrochloride salts for research, though N-propyl-2-pyridinamine’s availability may depend on niche demand.

Q & A

Q. How can researchers validate the specificity of this compound in complex mixtures?

- Use high-resolution MS (HRMS) to distinguish the compound from isobaric impurities. For example, distinguish N-propyl vs. isopropyl analogs via fragmentation patterns. Pair with 2D-NMR (COSY, HSQC) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.